molecular formula C15H17N5O2S B2663467 7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941943-44-8

7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer B2663467
CAS-Nummer: 941943-44-8
Molekulargewicht: 331.39
InChI-Schlüssel: DGJYBRVWSDRTOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These derivatives have been identified as novel CDK2 inhibitors, which are appealing targets for cancer treatment . They have been designed and synthesized as part of a new set of small molecules .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact details of the molecular structure are not provided in the available resources.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

This compound has been found to be a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines . This suggests its potential use in the development of new cancer treatments.

Antimalarial Activity

The compound has been used as a reactant in the synthesis of dihydroorotate dehydrogenase inhibitors . These inhibitors have shown antimalarial activity, indicating the potential use of this compound in the development of antimalarial drugs .

Synthesis of Heterocyclic Compounds

The compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds, which are known for their wide range of pharmacological activities . They are used in the synthesis of various heterocyclic compounds, which have immense applications in medicinal and pharmaceutical chemistry .

Treatment of Cardiovascular Disorders

Compounds with a 1,2,4-triazolo[1,5-a]pyrimidine scaffold have been used in the treatment of cardiovascular disorders . This suggests the potential use of this compound in cardiovascular disease treatment.

Treatment of Type 2 Diabetes

1,2,4-triazolo[1,5-a]pyrimidine compounds have also been used in the treatment of type 2 diabetes . This indicates the potential use of this compound in the development of drugs for type 2 diabetes.

Treatment of Hyperproliferative Disorders

Compounds with a 1,2,4-triazolo[1,5-a]pyrimidine scaffold have been used in the treatment of hyperproliferative disorders . This suggests the potential use of this compound in the treatment of these disorders.

Material Sciences Applications

These types of compounds have various applications in the material sciences fields as well . This indicates the potential use of this compound in the development of new materials.

Development of RORγt Inverse Agonists

1,2,4-triazolo[1,5-a]pyrimidine compounds have been used in the development of RORγt inverse agonists . This suggests the potential use of this compound in the development of these agonists.

Zukünftige Richtungen

The future directions for this compound could involve further investigations into its potential as a neuroprotective and anti-neuroinflammatory agent . Additionally, it could be developed as a novel CDK2 inhibitor for cancer treatment .

Eigenschaften

IUPAC Name

7-(3-methoxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-8-11(13(16)21)12(9-5-4-6-10(7-9)22-2)20-14(17-8)18-15(19-20)23-3/h4-7,12H,1-3H3,(H2,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJYBRVWSDRTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.